molecular formula C20H21O10P B6200926 4-(benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid CAS No. 161912-07-8

4-(benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid

Cat. No.: B6200926
CAS No.: 161912-07-8
M. Wt: 452.3 g/mol
InChI Key: MPFUYPYNUVSJFZ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid (CAS: EN300-33037600) is a multifunctional compound with a molecular formula of C₁₆H₂₀N₂O₆S₂ and a molecular weight of 400.48 g/mol . Its structure features:

  • Two benzyloxy groups (providing lipophilicity and steric bulk).
  • A phosphonooxy group (contributing acidity and hydrogen-bonding capacity).
  • A carboxylic acid moiety (enhancing water solubility and ionic character).
  • A 4-oxobutanoic acid backbone (central to its conformational flexibility).

This compound is primarily used in laboratory research, particularly as a building block in organic synthesis and pharmaceutical development .

Properties

CAS No.

161912-07-8

Molecular Formula

C20H21O10P

Molecular Weight

452.3 g/mol

IUPAC Name

4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxy-2-phosphonooxybutanoic acid

InChI

InChI=1S/C20H21O10P/c21-17(28-13-15-7-3-1-4-8-15)11-20(19(23)24,30-31(25,26)27)12-18(22)29-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,24)(H2,25,26,27)

InChI Key

MPFUYPYNUVSJFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)O)OP(=O)(O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Key Functional Groups Molecular Weight (g/mol) Key Differences Reference
Target Compound Benzyloxy, phosphonooxy, carboxylic acid 400.48 High acidity (phosphonooxy group)
2-(Benzyloxy)-2-oxoethyl(4-Phenylbutyl)Phosphinic Acid Benzyloxy, phosphinic acid 366.34 Phosphinic acid (less acidic than phosphonooxy)
4-(2-(Benzyloxy)-2-oxoethyl)-4-butylmorpholin-4-ium chloride Benzyloxy, quaternary ammonium 340.87 Ionic character (vs. zwitterionic target)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-tert-butylbenzoate Benzyloxy, ester, tert-butyl 402.48 Ester (hydrolytically unstable)
(2S)-4-(Methylamino)-4-oxo-2-[4-(phosphonooxy)benzyl]butanoic acid (FY0) Phosphonooxy, methylamino, carboxylic acid 329.24 Chiral center, methylamino substituent
Key Observations:

Acidity: The target’s phosphonooxy group (pKa ~1–2) is more acidic than phosphinic acid derivatives (pKa ~2–3) , enhancing its solubility in polar solvents.

Reactivity: Esters (e.g., 4-tert-butylbenzoate in ) are prone to hydrolysis, whereas the phosphonooxy group offers greater stability under physiological conditions.

Ionic Properties: Quaternary ammonium salts (e.g., ) exhibit permanent positive charges, unlike the zwitterionic nature of the target compound (carboxylic acid and phosphonooxy groups).

Physicochemical Properties

  • Solubility: The target’s carboxylic acid and phosphonooxy groups improve aqueous solubility compared to esters (e.g., ) or carbamates (e.g., ).
  • Stability: Phosphonooxy groups resist hydrolysis better than esters but are less stable than phosphinic acids ().

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